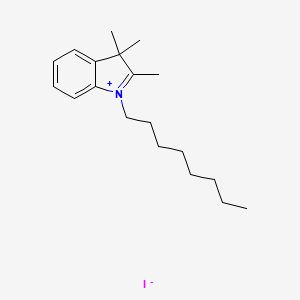
1,2-Bis(4-(pyridin-4-yl)phenyl)ethyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(4-(pyridin-4-yl)phenyl)ethyne is an organic compound with the molecular formula C24H16N2 and a molecular weight of 332.4 g/mol It is characterized by the presence of two pyridine rings attached to a central ethyne moiety through phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-(pyridin-4-yl)phenyl)ethyne can be synthesized through several methods. One common approach involves the Sonogashira cross-coupling reaction. In this method, 4-iodopyridine is coupled with 1,2-diethynylbenzene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a viable option for large-scale synthesis. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-(pyridin-4-yl)phenyl)ethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the ethyne moiety to an ethylene or ethane group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the ethyne group.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethylene or ethane derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
1,2-Bis(4-(pyridin-4-yl)phenyl)ethyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers[][3].
Medicine: Research is ongoing into its potential use in drug delivery systems due to its structural properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-(pyridin-4-yl)phenyl)ethyne is primarily related to its ability to coordinate with metal ions. The pyridine rings act as ligands, forming stable complexes with various metal ions. These metal-organic frameworks exhibit unique properties such as luminescence, which can be harnessed for applications in sensing and imaging . The coordination with metal ions also influences the compound’s electronic properties, making it suitable for use in optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-pyridyl)ethylene: Similar in structure but with an ethylene instead of an ethyne moiety.
1,4-Bis(2-(pyridin-4-yl)ethenyl)benzene: Contains a central benzene ring with pyridine-ethenyl groups.
Tetraphenylethene derivatives: These compounds have similar luminescent properties and are used in similar applications.
Uniqueness
1,2-Bis(4-(pyridin-4-yl)phenyl)ethyne is unique due to its ethyne linkage, which imparts rigidity and planarity to the molecule. This structural feature enhances its ability to form stable metal-organic frameworks with desirable properties for various applications. Additionally, the presence of pyridine rings allows for versatile functionalization, making it a valuable compound in synthetic chemistry and materials science.
Properties
Molecular Formula |
C24H16N2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-[4-[2-(4-pyridin-4-ylphenyl)ethynyl]phenyl]pyridine |
InChI |
InChI=1S/C24H16N2/c1(19-3-7-21(8-4-19)23-11-15-25-16-12-23)2-20-5-9-22(10-6-20)24-13-17-26-18-14-24/h3-18H |
InChI Key |
GOPOAAAAUVXGJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927200.png)
![6-NitroH-imidazo[1,2-a]pyridine](/img/structure/B11927201.png)





![Propanenitrile, 3-[[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B11927231.png)
![(2S,4R)-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]-1-[(2R)-3-methyl-2-{3-[4-({4-[(1r,3r)-3-({4-[(1R,5S)-3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl}oxy)cyclobutoxy]piperidin-1-yl}methyl)piperidin-1-yl]-1,2-oxazol-5-yl}butanoyl]pyrrolidine-2-carboxamide](/img/structure/B11927233.png)

![((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11927237.png)

![sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate;hydrate](/img/structure/B11927259.png)

